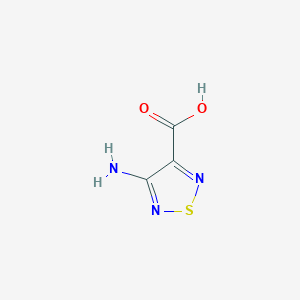

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Descripción general

Descripción

Hexaclorodisiloxano . Es un compuesto químico compuesto de cloro, silicio y oxígeno. Estructuralmente, es el éter simétrico de dos grupos triclorosilílicos . Este compuesto es significativo en diversas aplicaciones industriales y científicas debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hexaclorodisiloxano se puede sintetizar mediante la oxidación a alta temperatura del tetracloruro de silicio. La reacción es la siguiente:

2SiCl4+O2→2(SiCl3)2O+Cl2

Esta reacción típicamente ocurre a temperaturas entre 950°C y 970°C {_svg_2}.

Métodos de Producción Industrial: En entornos industriales, la producción de hexaclorodisiloxano implica la oxidación controlada del tetracloruro de silicio en un reactor de alta temperatura. El proceso garantiza la conversión eficiente de los reactivos al producto deseado mientras se minimizan los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hexaclorodisiloxano experimenta varios tipos de reacciones químicas, incluyendo:

- Cuando se expone al agua, se hidroliza para formar dióxido de silicio y ácido clorhídrico:

Hidrólisis: (SiCl3)2O+3H2O→2SiO2+6HCl

Bajo calor intenso, se descompone en dióxido de silicio y tetracloruro de silicio:Descomposición: 2(SiCl3)2O→SiO2+3SiCl4

Sustitución: Reacción con trifluoruro de antimonio produce hexafluorodisiloxano.

Reactivos y Condiciones Comunes:

Agua: Para reacciones de hidrólisis.

Trifluoruro de antimonio: Para reacciones de sustitución para formar hexafluorodisiloxano.

Productos Principales:

- Dióxido de silicio (SiO_2)

- Ácido clorhídrico (HCl)

- Tetracloruro de silicio (SiCl_4)

- Hexafluorodisiloxano

Aplicaciones Científicas De Investigación

Anticancer Activity

ATCA has demonstrated promising anticancer effects across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

This data suggests that ATCA could serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

ATCA and its derivatives have shown significant antimicrobial properties against various pathogens. The compound's efficacy against bacteria and fungi makes it a valuable candidate in the fight against infectious diseases.

Key Findings:

- Derivatives of ATCA exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal activity was also noted against strains such as Candida albicans.

Example Data:

In a study assessing the antimicrobial properties of ATCA derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| ATCA Derivative A | 25 | Antibacterial |

| ATCA Derivative B | 32 | Antifungal |

These results indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Pharmacological Insights

Mecanismo De Acción

El mecanismo por el cual el hexaclorodisiloxano ejerce sus efectos implica su capacidad de sufrir reacciones de hidrólisis y descomposición. Estas reacciones dan como resultado la formación de dióxido de silicio y ácido clorhídrico, que pueden interactuar con varios objetivos moleculares y vías. La reactividad del compuesto con el agua y otros reactivos lo convierte en una herramienta valiosa en la síntesis química y los procesos industriales .

Comparación Con Compuestos Similares

El hexaclorodisiloxano se puede comparar con otros compuestos similares, como:

- Hexafluorodisiloxano: Formado por la reacción de sustitución del hexaclorodisiloxano con trifluoruro de antimonio.

- Tetracloruro de silicio: Un precursor en la síntesis de hexaclorodisiloxano.

- Dióxido de silicio: Un producto principal de la hidrólisis del hexaclorodisiloxano.

Singularidad: El hexaclorodisiloxano es único debido a su estructura simétrica y su capacidad de sufrir diversas reacciones químicas, lo que lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .

Actividad Biológica

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (ATCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATCA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring, which contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

ATCA exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 31.25 |

| Escherichia coli | 16 | 31.25 |

| Candida albicans | 20 | 32.6 |

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

ATCA has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

Anti-inflammatory Activity

ATCA also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.

The biological activity of ATCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: ATCA inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Interference with DNA Binding: The compound can disrupt the binding of transcription factors to DNA, thereby modulating gene expression related to cell growth and survival.

- Induction of Apoptosis: ATCA promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Propiedades

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMKAQZLZNNVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291030 | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-58-5 | |

| Record name | 2829-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.